molecular formula C13H15N3O2 B3012439 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1283352-51-1

1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3012439
CAS No.: 1283352-51-1
M. Wt: 245.282
InChI Key: QOWLSJFXOKZDFB-UHFFFAOYSA-N
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Description

1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, which makes it environmentally friendly.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and green solvents further enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: N-oxides of the triazole ring.

    Reduction: Amines derived from the triazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets, potentially resulting in unique pharmacological properties.

Biological Activity

1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, a member of the triazole family, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antiviral, antimicrobial, and anticancer properties as well as its structure-activity relationships.

The chemical formula of this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2} with a molecular weight of 245.28 g/mol. The compound features a triazole moiety that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
CAS Number1283352-51-1
IUPAC NameThis compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole have shown efficacy against various strains of influenza viruses. In vitro assessments indicated that these compounds could significantly reduce viral infectivity by over 90% at specific concentrations.

Key Findings:

  • Neuraminidase Inhibition : The compound demonstrated the ability to inhibit neuraminidase activity in influenza viruses, which is critical for viral replication and spread .

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against a range of bacterial and fungal pathogens. The mechanism often involves disrupting cell wall synthesis or interfering with essential metabolic pathways.

Case Study:

In one study, related triazole compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed a notable inhibition zone at varying concentrations, suggesting strong antibacterial properties.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been widely researched. Several studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole is influenced by its structural components. Modifications in the substituents on the triazole ring can enhance or diminish its efficacy against specific targets.

Observations:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring improved antiviral activity while certain electron-withdrawing groups reduced it .

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-10-4-6-11(7-5-10)8-16-9(2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLSJFXOKZDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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